N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester

Lipophilicity LogP Hydrophobicity

Researchers require a validated intermediate to synthesize Trimebutine metabolites for DDI and metabolism studies. Generic glycine esters fail due to mismatched lipophilicity (logP 4.2-5.28) and steric hindrance. - **Unique Scaffold:** α,α-Disubstituted (ethyl + phenyl) N-benzyl glycine. - **Critical Use:** Designated precursor for N-Benzyl N-Demethyl Trimebutine. - **Advantage:** High logP enables SAR studies and LC-MS standard preparation. Available for immediate R&D supply.

Molecular Formula C19H23NO2
Molecular Weight 297.4 g/mol
Cat. No. B12295862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester
Molecular FormulaC19H23NO2
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)(C(=O)OCC)NCC2=CC=CC=C2
InChIInChI=1S/C19H23NO2/c1-3-19(18(21)22-4-2,17-13-9-6-10-14-17)20-15-16-11-7-5-8-12-16/h5-14,20H,3-4,15H2,1-2H3
InChIKeyYETKYCLVMZREBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester Overview


N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (CAS 1330183-23-7) is an α,α-disubstituted N-benzyl amino acid ester, structurally classified as an N-substituted phenylglycine derivative . It is recognized primarily as a synthetic intermediate in the preparation of Trimebutine metabolites . The compound exhibits a molecular weight of approximately 297.39 g/mol and a calculated octanol-water partition coefficient (logP) ranging from 4.2 to 5.28, reflecting its enhanced lipophilicity relative to simpler glycine esters .

Designated intermediate for Trimebutine metabolite synthesis
α,α-Disubstituted scaffold with distinct steric environment
Enhanced lipophilicity for permeability studies

Why N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester Is Irreplaceable


Generic substitution of this compound with less substituted analogs, such as N-benzylglycine ethyl ester or 2-ethyl-2-phenylglycine ethyl ester, is precluded by substantial differences in molecular size, lipophilicity, and steric environment. The target compound possesses a unique α,α-disubstituted glycine core bearing both an α-ethyl and an α-phenyl group alongside an N-benzyl moiety . These structural features confer a significantly higher calculated logP (4.2–5.28) compared to N-benzylglycine ethyl ester (logP 1.6–2.3) and 2-ethyl-2-phenylglycine ethyl ester (logP ~2.5) [1], which directly impacts solubility, chromatographic behavior, and potential membrane permeability in biological systems. Consequently, substituting a simpler ester would alter reaction kinetics, purification outcomes, and biological performance, undermining reproducibility in synthetic and analytical workflows.

This compound
  • α,α-Disubstituted glycine ester with N-benzyl group
  • High lipophilicity (calculated logP >4)
  • Documented for Trimebutine metabolite synthesis
Simpler analogs
  • Lower lipophilicity may alter partitioning and retention
  • Reduced steric bulk can shift reaction outcomes
  • Not validated for Trimebutine metabolite pathway

N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester vs. Structural Analogs


Lipophilicity (LogP) Comparison

N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester demonstrates substantially higher lipophilicity than its closest structural analogs. Its calculated octanol-water partition coefficient (logP) ranges from 4.2 to 5.28, compared to N-benzylglycine ethyl ester (logP 1.6–2.29) and 2-ethyl-2-phenylglycine ethyl ester (logP 2.25–2.51) [1][2]. This increase in logP is attributable to the presence of both an α-ethyl and an α-phenyl substituent on the glycine core, augmenting hydrophobic surface area.

LogP Comparison
Reported
Target logP 4.2–5.28 vs analogs 1.6–2.51
Alters partitioning and chromatographic retention
In silico predictions; not experimentally confirmed
Lipophilicity LogP Hydrophobicity

Molecular Weight and Steric Bulk

The target compound has a molecular weight of approximately 297.39 g/mol, significantly exceeding that of N-benzylglycine ethyl ester (193.24 g/mol) and 2-ethyl-2-phenylglycine ethyl ester (207.27 g/mol) [1]. This increase is due to the combined presence of α-ethyl, α-phenyl, and N-benzyl groups, resulting in greater steric bulk and potential for distinct intermolecular interactions.

Molecular Weight
Reported
297.39 g/mol vs 193.24 and 207.27 g/mol
Greater steric bulk influences solubility and binding
Standard molecular formula calculation
Molecular Weight Steric Bulk Structural Complexity

Boiling Point and Thermal Stability

N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester exhibits a boiling point of approximately 408.2 °C at 760 mmHg , whereas a simpler N-substituted phenylglycine derivative, N-phenylglycine ethyl ester, boils at 140 °C at 8 mmHg . The substantially higher boiling point of the target compound indicates enhanced thermal stability and lower volatility, attributed to its greater molecular weight and increased intermolecular forces.

Boiling Point
Reported
408.2 °C at 760 mmHg vs 140 °C at 8 mmHg
Higher thermal stability alters purification options
Pressure conditions differ; limited direct comparison
Boiling Point Thermal Stability Physical Property

Trimebutine Metabolite Intermediate

N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester is explicitly identified as an intermediate in the preparation of Trimebutine metabolites . In contrast, simpler analogs like N-benzylglycine ethyl ester are not documented for this specialized application. The target compound serves as a precursor to N-Benzyl N-Demethyl Trimebutine and related derivatives used in metabolic and pharmacokinetic studies of the spasmolytic drug Trimebutine .

Synthetic Role
Class-level
Designated intermediate for Trimebutine metabolites
Essential for Trimebutine metabolism studies
Vendor descriptions; not independently validated
Synthetic Intermediate Trimebutine Drug Metabolism

Optimal Use Cases for N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester


Trimebutine Metabolite Synthesis & Reference Standards

This compound is the designated intermediate for preparing Trimebutine metabolites, including N-Benzyl N-Demethyl Trimebutine . It is therefore critical for any laboratory synthesizing these metabolites for in vitro metabolism studies, drug-drug interaction assays, or for generating analytical reference standards to quantify Trimebutine and its derivatives in biological matrices.

Drug Delivery and Membrane Permeability

With a calculated logP of 4.2–5.28, this compound is considerably more lipophilic than common amino acid ester controls . This property makes it a valuable tool for investigating the influence of hydrophobicity on passive membrane diffusion, prodrug design, and formulation of lipid-based delivery systems.

SAR Studies of α,α-Disubstituted Amino Acids

The unique α,α-disubstituted glycine scaffold with both ethyl and phenyl substitution allows for systematic SAR exploration in medicinal chemistry . Researchers can use this compound to probe steric and electronic requirements in enzyme active sites or receptor binding pockets, differentiating its effects from less substituted phenylglycine analogs.

Chromatographic Method Development & Validation

The compound's distinct physicochemical profile—high logP, specific molecular weight, and UV chromophore—makes it suitable as a calibration standard or internal standard for reversed-phase HPLC and LC-MS methods aimed at quantifying lipophilic amino acid derivatives in complex mixtures .

Application
Selection Property
Validation Focus
Trimebutine metabolite synthesis
Designated intermediate for metabolite pathway
Confirmed role in N-Demethyl Trimebutine preparation
Membrane permeability research
High lipophilicity (logP)
Passive diffusion and lipid carrier studies
SAR studies of α,α-disubstituted amino acids
Unique α,α-disubstituted glycine scaffold
Steric and electronic effect profiling
Chromatographic method development
Distinct physicochemical profile
Retention behavior and UV detectability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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